molecular formula C19H23N7O2 B12245930 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B12245930
M. Wt: 381.4 g/mol
InChI Key: CNZCIDYIUHRPQY-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the cyclopropyl group, and the incorporation of the triazole and piperidine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be utilized in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its incorporation into polymers or other materials could lead to innovative applications in various sectors.

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine include other heterocyclic compounds with imidazo[1,2-b]pyridazine, triazole, and piperidine moieties. Examples include:

  • Imidazo[1,2-b]pyridazine derivatives
  • Triazole-containing compounds
  • Piperidine-based molecules

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C19H23N7O2/c1-24-10-16(21-23-24)19(27)25-8-6-13(7-9-25)12-28-18-5-4-17-20-15(14-2-3-14)11-26(17)22-18/h4-5,10-11,13-14H,2-3,6-9,12H2,1H3

InChI Key

CNZCIDYIUHRPQY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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